(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid
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Overview
Description
(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is a synthetic organic compound characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups. These groups are known for their steric bulk and stability, making the compound an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid typically involves the introduction of tert-butoxycarbonyl groups into the azetidine ring. One efficient method is the use of flow microreactors, which allow for the direct and sustainable synthesis of tertiary butyl esters. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound can leverage the same flow microreactor technology, which offers scalability and consistency in product quality. The use of flow microreactors in industrial settings ensures a continuous and controlled reaction environment, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions often result in the replacement of tert-butoxy or tert-butoxycarbonyl groups with other functional groups .
Scientific Research Applications
(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: Studied for its potential interactions with biological molecules and its stability in biological environments.
Medicine: Investigated for its potential use in drug development, particularly in the design of stable and bioavailable drug candidates.
Industry: Employed in the production of specialty chemicals and materials due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid involves its interaction with molecular targets through its tert-butoxy and tert-butoxycarbonyl groups. These groups provide steric hindrance and stability, allowing the compound to participate in specific chemical reactions without undergoing rapid degradation. The molecular pathways involved include nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acetate
- tert-Butyl alcohol
- tert-Butylamine
Comparison
Compared to similar compounds, (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is unique due to its azetidine ring structure combined with tert-butoxy and tert-butoxycarbonyl groups. This combination imparts distinct reactivity and stability, making it more suitable for specific applications in organic synthesis and drug development .
Properties
CAS No. |
2728727-37-3 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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